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Compound of Interest

Compound Name:
Cyclopropane-1,1-dicarboxylic

acid

Cat. No.: B044195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclopropane-1,1-dicarboxylic
acid and its corresponding dimethyl, diethyl, and di-tert-butyl esters. The unique structural

features of the cyclopropane ring impart specific spectroscopic characteristics that are valuable

for identification and characterization in research and development. This document

summarizes key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry

(MS) data in easily comparable tables and provides generalized experimental protocols for

these analytical techniques.
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Caption: Chemical structures of the compared compounds.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cyclopropane-1,1-
dicarboxylic acid and its esters.

Infrared (IR) Spectroscopy
Compound

C=O Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

O-H Stretch
(cm⁻¹)

C-H Stretch
(cm⁻¹)

Cyclopropane-

1,1-dicarboxylic

Acid

~1700 ~1250 ~3000 (broad) ~3080

Dimethyl

cyclopropane-

1,1-dicarboxylate

~1735 ~1200, ~1150 - ~3010

Diethyl

cyclopropane-

1,1-dicarboxylate

~1730 ~1200, ~1150 - ~2980

Di-tert-butyl

cyclopropane-

1,1-dicarboxylate

Data not

available

Data not

available
-

Data not

available

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)
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Compound Cyclopropyl Protons (CH₂) Ester Alkyl Protons

Cyclopropane-1,1-dicarboxylic

Acid
~1.6 (s) -

Dimethyl cyclopropane-1,1-

dicarboxylate
~1.5 (s) ~3.7 (s, 6H)

Diethyl cyclopropane-1,1-

dicarboxylate
~1.4 (s, 4H) ~4.2 (q, 4H), ~1.3 (t, 6H)

Di-tert-butyl cyclopropane-1,1-

dicarboxylate
~1.3 (s, 4H) ~1.5 (s, 18H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Chemical Shifts in ppm)

Compound C=O Quaternary C
Cyclopropyl
CH₂

Ester Alkyl C

Cyclopropane-

1,1-dicarboxylic

Acid

~175 ~30 ~19 -

Dimethyl

cyclopropane-

1,1-dicarboxylate

~171 ~30 ~18 ~52

Diethyl

cyclopropane-

1,1-dicarboxylate

~170 ~30 ~18 ~61, ~14

Di-tert-butyl

cyclopropane-

1,1-dicarboxylate

~169 ~31 ~18 ~81, ~28

Mass Spectrometry (m/z)
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Compound Molecular Ion (M⁺) Key Fragments

Cyclopropane-1,1-dicarboxylic

Acid
130

113 ([M-OH]⁺), 85 ([M-

COOH]⁺), 69

Dimethyl cyclopropane-1,1-

dicarboxylate
158

127 ([M-OCH₃]⁺), 99 ([M-

COOCH₃]⁺), 59

Diethyl cyclopropane-1,1-

dicarboxylate
186

141 ([M-OC₂H₅]⁺), 113 ([M-

COOC₂H₅]⁺), 29

Di-tert-butyl cyclopropane-1,1-

dicarboxylate
Data not available Data not available

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

cyclopropane-1,1-dicarboxylic acid and its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean,

dry 5 mm NMR tube. For quantitative analysis, an internal standard such as

tetramethylsilane (TMS) can be added.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard one-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher field strength.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-10 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the

internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solids (e.g., Cyclopropane-1,1-dicarboxylic acid): Prepare a KBr pellet by grinding 1-2

mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

a small amount of the solid sample directly on the ATR crystal.

Liquids (Esters): A thin film of the liquid can be prepared between two salt plates (e.g.,

NaCl or KBr). For ATR, a drop of the liquid is placed directly on the crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Place the prepared sample in the spectrometer and record the sample spectrum.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:
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Gas Chromatography-Mass Spectrometry (GC-MS) for Esters: The volatile ester samples

are injected into a gas chromatograph for separation before entering the mass

spectrometer. A capillary column (e.g., HP-5ms) is typically used.

Direct Infusion for the Dicarboxylic Acid: The less volatile dicarboxylic acid can be

introduced directly into the mass spectrometer via a direct insertion probe or by

electrospray ionization (ESI) from a solution.

Ionization:

Electron Ionization (EI): Typically used in GC-MS, with a standard electron energy of 70

eV.

Electrospray Ionization (ESI): Suitable for the dicarboxylic acid, often in negative ion mode

to detect the deprotonated molecule [M-H]⁻.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum shows the relative abundance of different

fragment ions, which can be used to determine the molecular weight and elucidate the

structure of the compound.

To cite this document: BenchChem. [A Spectroscopic Comparison of Cyclopropane-1,1-
dicarboxylic Acid and Its Esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044195#spectroscopic-comparison-of-cyclopropane-
1-1-dicarboxylic-acid-and-its-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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